molecular formula C6H6BrNO B1396003 4-Bromo-2-methylpyridine 1-oxide CAS No. 100367-74-6

4-Bromo-2-methylpyridine 1-oxide

Cat. No.: B1396003
CAS No.: 100367-74-6
M. Wt: 188.02 g/mol
InChI Key: WRQSJBNVXAEYSB-UHFFFAOYSA-N
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Description

4-Bromo-2-methylpyridine 1-oxide is an organic compound with the molecular formula C6H6BrNO It is a derivative of pyridine, where the pyridine ring is substituted with a bromine atom at the 4-position and a methyl group at the 2-position, with an additional oxygen atom bonded to the nitrogen atom, forming an N-oxide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-methylpyridine 1-oxide typically involves the oxidation of 4-Bromo-2-methylpyridine. One common method is the use of hydrogen peroxide (H2O2) as an oxidizing agent in the presence of a catalyst such as acetic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the N-oxide without over-oxidation or degradation of the pyridine ring.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the process. The use of environmentally benign oxidizing agents and catalysts is also considered to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-methylpyridine 1-oxide undergoes various types of chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of more highly oxidized derivatives.

    Reduction: The N-oxide group can be reduced back to the corresponding pyridine using reducing agents such as zinc and acetic acid.

    Substitution: The bromine atom at the 4-position can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) in the presence of acetic acid.

    Reduction: Zinc and acetic acid.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Major Products Formed

    Oxidation: Higher oxidized pyridine derivatives.

    Reduction: 4-Bromo-2-methylpyridine.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

4-Bromo-2-methylpyridine 1-oxide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: It serves as a precursor in the synthesis of biologically active compounds that can be used in drug discovery and development.

    Medicine: The compound is investigated for its potential therapeutic properties and as an intermediate in the synthesis of medicinal agents.

    Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Bromo-2-methylpyridine 1-oxide involves its reactivity as an N-oxide. The oxygen atom bonded to the nitrogen increases the electron density on the pyridine ring, making it more reactive towards electrophilic substitution reactions. The bromine atom at the 4-position also influences the reactivity and selectivity of the compound in various chemical transformations.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2-methylpyridine: Lacks the N-oxide group, making it less reactive in certain oxidation reactions.

    2-Bromo-5-methylpyridine: Different substitution pattern on the pyridine ring, leading to different reactivity and applications.

    4-Bromo-2-cyanopyridine: Contains a cyano group instead of a methyl group, altering its chemical properties and uses.

Uniqueness

4-Bromo-2-methylpyridine 1-oxide is unique due to the presence of both a bromine atom and an N-oxide group, which confer distinct reactivity and potential for diverse applications in synthesis and industry. Its ability to undergo selective oxidation, reduction, and substitution reactions makes it a valuable compound in various chemical processes.

Properties

IUPAC Name

4-bromo-2-methyl-1-oxidopyridin-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrNO/c1-5-4-6(7)2-3-8(5)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRQSJBNVXAEYSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=[N+](C=CC(=C1)Br)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20711404
Record name 4-Bromo-2-methyl-1-oxo-1lambda~5~-pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20711404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100367-74-6
Record name 4-Bromo-2-methyl-1-oxo-1lambda~5~-pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20711404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 4-bromo-2-methylpyridine (5 g, 29 mmol) in DCM (20 mL) is cooled to 0° C. and m-CPBA (7.55 g, 43.87 mmol, 1.5 equiv.) is added portionwise over 30 min. The ice bath is then removed and the mixture is allowed to stir at room temperature for 3 hours. The resulting solution is diluted with sodium bicarbonate (sat. aq.) and extracted with DCM. The organic layers are combined, washed with sodium bicarbonate (sat. aq.), dried over Na2SO4, and concentrated under vacuum to afford the title compound as a pale orange oil which is without further purification.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
7.55 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

4-Nitro-2-picoline N-oxide (1.0 g, 6.5 mmol) was treated with acetyl bromide (3.5 mL, 47 mmol) as described in Example 65b to provide the title compound (0.38 g, 31%) as an orange-brown oil.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
3.5 mL
Type
reactant
Reaction Step One
Yield
31%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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